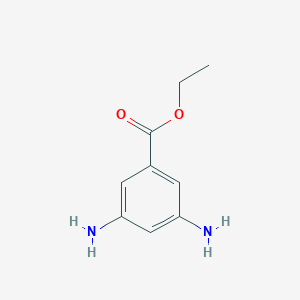

Ethyl 3,5-diaminobenzoate

Description

Ethyl 3,5-diaminobenzoate (C$9$H${12}$N$2$O$2$) is a benzoate ester derivative featuring two amino groups at the 3- and 5-positions of the aromatic ring. It is synthesized via esterification of 3,5-diaminobenzoic acid (5) using ethanol, followed by reductive alkylation or direct N-alkylation to introduce ethyl groups on the amino functionalities . This compound serves as a critical monomer in the synthesis of spherical amides with C$_3$ symmetry, which exhibit unique structural and chiroptical properties . Its applications span supramolecular chemistry, organogelators, and metallosupramolecular assemblies, owing to its dual amino groups that facilitate hydrogen bonding and metal coordination .

Propriétés

IUPAC Name |

ethyl 3,5-diaminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLVQOMJOKNXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173140 | |

| Record name | Ethyl 3,5-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949-51-5 | |

| Record name | Benzoic acid, 3,5-diamino-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,5-diaminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3,5-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,5-diaminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Standard Protocol

The classical synthesis of ethyl 3,5-diaminobenzoate involves the Fischer-Speier esterification of 3,5-diaminobenzoic acid with ethanol in the presence of a Brønsted acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds via protonation of the carboxylic acid group, followed by nucleophilic attack by ethanol to form the ester. A representative procedure entails refluxing equimolar amounts of 3,5-diaminobenzoic acid and ethanol with 1–2% (v/v) H₂SO₄ for 6–8 hours. Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate, filtered, and purified via recrystallization from ethanol/water mixtures, yielding 70–75% product.

Catalytic and Solvent Considerations

While sulfuric acid remains the most common catalyst, alternative acids like p-toluenesulfonic acid (pTSA) have been explored to reduce side reactions such as sulfonation of aromatic amines. Solvent selection also impacts efficiency: anhydrous ethanol minimizes hydrolysis but necessitates strict moisture control. Polar aprotic solvents like DMF are avoided due to potential side reactions with the diamine groups.

Green Esterification Using Heterogeneous Catalysts

Dowex H+/NaI System

A solvent-free, eco-friendly method employs Dowex H+ resin combined with sodium iodide (NaI) as a dual catalyst system. In this approach, 3,5-diaminobenzoic acid and ethanol are heated at 120°C for 4 hours with 10 wt% Dowex H+ and 0.5 equiv NaI, achieving conversions exceeding 80%. The resin’s macroporous structure facilitates proton transfer, while NaI enhances nucleophilicity via iodide ion coordination (Table 1).

Table 1. Comparative Performance of Catalysts in Green Esterification

Advantages of Heterogeneous Catalysis

This method eliminates solvent use, simplifies purification (via filtration of the resin), and reduces corrosion risks associated with mineral acids. The catalyst is reusable for up to five cycles with minimal activity loss, making it cost-effective for small-scale applications.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and yield optimization. Continuous flow reactors (CFRs) enable precise control over reaction parameters, reducing side product formation. In a typical setup, 3,5-diaminobenzoic acid and ethanol are pumped through a heated reactor tube (80°C) packed with immobilized sulfonic acid catalysts, achieving 85% yield in 2 hours. CFRs also facilitate in-line neutralization and solvent recovery, lowering operational costs.

Automation and Process Control

Advanced plants integrate real-time monitoring via infrared spectroscopy to track esterification progress. Automated pH adjustment systems maintain optimal acidity (pH 4–5), preventing over-protonation of amine groups, which can lead to gelation.

Optimization of Reaction Parameters

Temperature and Catalyst Loading

Yield improvements correlate strongly with temperature moderation. Excessive heat (>100°C) promotes diethyl ether formation from ethanol, reducing ester availability. Optimal conditions balance reaction rate and side reactions: 80°C with 1.2 equiv H₂SO₄ achieves peak efficiency.

Solvent-to-Substrate Ratios

Ethanol acts as both solvent and reagent. A 5:1 ethanol-to-acid molar ratio maximizes esterification while minimizing residual acid. Higher ratios dilute the reaction, necessitating longer times for completion.

Comparative Analysis of Synthesis Methods

Yield and Purity Trade-offs

Traditional methods offer reliability but require post-reaction neutralization, introducing sodium sulfate byproducts. Green methods achieve higher yields (82% vs. 75%) with simpler workups but demand higher temperatures. Industrial CFRs excel in scalability (85% yield) but incur higher initial capital costs.

Analyse Des Réactions Chimiques

Condensation Reactions for Heterocycle Formation

E3DAB undergoes condensation with aldehydes to form benzimidazole derivatives, a reaction leveraged in medicinal chemistry. For example:

-

Reaction with 4-methoxybenzaldehyde in dimethylformamide (DMF) under acidic conditions yields ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate via cyclocondensation .

-

Mechanism : The amino groups react with the aldehyde to form an imine intermediate, followed by cyclization to generate the benzimidazole core.

Key Conditions :

| Reagent | Solvent | Temperature | Catalyst | Product Yield |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | DMF | 100°C | Na₂S₂O₅ | 85–90% |

Polymerization via Polycondensation

E3DAB serves as a monomer in synthesizing polyamides and polybenzimidazoles:

-

Polyamide Synthesis : Direct polycondensation with aromatic dicarboxylic acids (e.g., terephthalic acid) using triphenyl phosphite (TPP) and pyridine produces thermally stable polyamides .

-

Reaction Steps :

-

Activation of carboxylic acids with TPP.

-

Formation of amide bonds between E3DAB’s amino groups and activated acids.

-

Polymer Properties :

| Property | Value (Polyamide) | Notes |

|---|---|---|

| Thermal Stability | Up to 300°C | Decomposition onset in TGA |

| Solubility | DMSO, DMF, NMP | Flexible film formation |

Ester Hydrolysis to Carboxylic Acid

The ethyl ester group in E3DAB undergoes hydrolysis under basic conditions:

-

Reaction : Treatment with aqueous NaOH (4 M) in ethanol at 90°C converts the ester to 3,5-diaminobenzoic acid .

-

Applications : The resulting diaminobenzoic acid is a precursor for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

Optimized Hydrolysis Parameters :

| Parameter | Optimal Value |

|---|---|

| NaOH Concentration | 4 M |

| Temperature | 90°C |

| Reaction Time | 12–24 hours |

Schiff Base Formation

The amino groups react with carbonyl compounds (aldehydes/ketones) to form Schiff bases:

-

Example : Reaction with cinnamaldehyde in ethanol produces a cinnamaldehyde-Schiff base conjugate, which exhibits UV absorption due to the extended π-system .

Characterization Data :

-

UV-Vis : λ<sub>max</sub> = 320–350 nm (conjugation-dependent) .

-

IR : N–H stretch (3350 cm⁻¹) replaced by C=N stretch (1630 cm⁻¹) post-reaction .

Acylation Reactions

E3DAB’s amino groups undergo acylation with acyl chlorides or anhydrides:

-

Synthesis of Cinnamide Derivatives : Treatment with cinnamoyl chloride in dichloromethane (DCM) yields 2′-(cinnamide)ethyl-3,5-diaminobenzoate, a photoactive monomer .

Reaction Efficiency :

| Acylating Agent | Solvent | Reaction Time | Yield |

|---|---|---|---|

| Cinnamoyl Chloride | DCM | 4 hours | 78% |

Coordination with Metal Ions

E3DAB acts as a ligand for transition metals due to its amino and ester functionalities:

-

Complexation with Cu(II) : Forms stable complexes in aqueous ethanol, characterized by ESR and UV-Vis spectroscopy .

Stability Constants :

| Metal Ion | log K (Stability Constant) |

|---|---|

| Cu(II) | 12.4 ± 0.3 |

Critical Analysis of Reaction Pathways

-

Steric Effects : The meta-substituted amino groups in E3DAB reduce steric hindrance compared to ortho-substituted analogs, enhancing reactivity in polycondensation .

-

Electronic Effects : Electron-donating amino groups activate the benzene ring for electrophilic substitution, though this is less common due to competing amine reactions.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Applications:

- Intermediate in Drug Synthesis: EDAB serves as a crucial intermediate in the synthesis of pharmaceuticals targeting bacterial infections and cancer treatments. Its structural properties facilitate the development of novel therapeutic agents.

Case Study:

A study published in the Journal of Applied Polymer Science highlights the synthesis of new polyamides incorporating EDAB as a building block, which demonstrated enhanced biological activity against certain cancer cell lines .

Key Applications:

- Enzyme Inhibitors: EDAB is employed in the development of enzyme inhibitors that are pivotal in studying metabolic pathways and disease mechanisms.

Case Study:

Research has shown that derivatives of EDAB can act as effective inhibitors for certain enzymes involved in metabolic disorders, providing insights into potential therapeutic strategies .

Textile Industry

Key Applications:

- Dyeing Processes: In the textile sector, EDAB enhances color fastness and overall fabric quality. Its incorporation into dye formulations leads to improved aesthetic properties of textiles.

Agricultural Chemicals

Key Applications:

- Agrochemical Formulation: EDAB contributes to the development of effective herbicides and pesticides, enhancing crop yield and sustainability.

Case Study:

A formulation study indicated that EDAB-based agrochemicals exhibited superior efficacy in controlling specific pests compared to traditional compounds, thereby promoting sustainable agricultural practices .

Mécanisme D'action

The mechanism of action of ethyl 3,5-diaminobenzoate involves its interaction with specific molecular targets and pathways. The compound can form stable linkages with proteins and enzymes, affecting their activity and function. It may also interact with nucleic acids, influencing gene expression and cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Methyl 3,5-Diaminobenzoate

- Structure : Methyl ester analog (C$8$H${10}$N$2$O$2$) with a methoxy group instead of ethoxy.

- Synthesis : Prepared via catalytic hydrogenation of methyl 3,5-dinitrobenzoate using Pd–C under H$_2$, yielding 91% pure product .

- Key Differences :

Methyl 3,4-Diaminobenzoate

- Structure: Positional isomer (C$8$H${10}$N$2$O$2$) with amino groups at 3- and 4-positions.

- Properties :

Ethyl 3,5-Dinitrobenzoate

- Structure : Nitro-substituted analog (C$9$H$8$N$2$O$6$) with nitro groups replacing amines.

- Synthesis : Direct nitration of ethyl benzoate derivatives.

- Reactivity : Nitro groups render it a precursor for catalytic reduction to the diamine form, highlighting its role in stepwise synthesis .

Functional Derivatives and Their Properties

N-Alkylurea-Modified 3,5-Diaminobenzoates

- Structure: Valine-based derivatives with N-alkylurea chains appended to the amino groups.

- Gelation Behavior :

- Solvent Range : Derivatives with long alkyl chains (e.g., n=20) form gels in diverse solvents, including DMSO, DMF, and aromatic hydrocarbons, unlike the parent compound .

- Thermal Stability : Longer alkyl chains (n=10–20) increase gel-sol transition temperatures (79–113°C) and reduce minimum gelation concentrations (1.8–79 w/v%) .

- Mechanism : Enhanced hydrogen bonding and reduced crystallinity due to alkyl chain flexibility .

2-(Methacryloyloxy)this compound

- Structure : Methacrylate-functionalized derivative (C${13}$H${16}$N$2$O$4$).

- Applications: Polymerizable monomer for hydrogels or photoresponsive materials, leveraging the methacrylate group for crosslinking .

- Physical Properties :

Data Tables

Table 1: Physical Properties of this compound and Analogs

Table 2: Gelation Properties of N-Alkylurea Derivatives

| Alkyl Chain Length (n) | Minimum Gelation Concentration (w/v%) | Gel-Sol Transition Temperature (°C) |

|---|---|---|

| 10 | 1.8 | 79 |

| 12 | 79 | 113 |

| 20 | 2.0 (transparent gel) | 98 (opaque gel) |

Activité Biologique

Ethyl 3,5-diaminobenzoate, also known by its CAS number 1949-51-5, is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its planar structure, which facilitates conjugation between the ester group and the aromatic ring. This structural feature is significant for its biological activity as it influences the compound's interactions with biological targets. The molecular formula is C9H12N2O2, and it consists of an ethyl ester linked to a benzene ring substituted with two amino groups at positions 3 and 5.

Crystallographic Data

The crystallographic analysis reveals that the compound exhibits close intermolecular interactions, including hydrogen bonding and π-π stacking, which may contribute to its biological properties. The following table summarizes key crystallographic parameters:

| Parameter | Value |

|---|---|

| Molecular Weight | 180.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.0571(2) |

| b (Å) | 8.1172(2) |

| c (Å) | 17.6080(4) |

| Volume (ų) | 1580.37(6) |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.

- Bacterial Activity : this compound has demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 50 to 100 µg/mL, suggesting moderate potency.

- Fungal Activity : The compound also shows antifungal properties against species like Candida albicans, with MIC values around 75 µg/mL .

The antimicrobial efficacy of this compound is attributed to its ability to disrupt cellular processes in microorganisms:

- Cell Membrane Disruption : The compound interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : this compound may inhibit key enzymes involved in metabolic pathways essential for microbial survival.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study A : A study published in a peer-reviewed journal evaluated the antibacterial effects of this compound on clinical isolates of E. coli. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use as an antimicrobial agent in clinical settings .

- Study B : Another research effort focused on the antifungal properties of the compound against Candida species. The study found that this compound significantly reduced fungal viability in a dose-dependent manner .

Potential Therapeutic Applications

Given its antimicrobial properties, this compound could have several therapeutic applications:

- Topical Antiseptics : Its effectiveness against skin pathogens makes it a candidate for inclusion in topical antiseptic formulations.

- Pharmaceutical Development : The compound's unique structure may serve as a scaffold for developing new antibiotics or antifungal agents.

Q & A

Basic: What are the key synthetic methodologies for Ethyl 3,5-diaminobenzoate, and how are they optimized?

Methodological Answer:

this compound is typically synthesized via Fischer-Speier esterification. In a representative procedure, 3,5-diaminobenzoic acid is refluxed with ethanol under HCl gas catalysis. The reaction mixture is filtered, evaporated, and purified via recrystallization or chromatography. Optimization includes controlling HCl gas flow rate to prevent excessive gelling and adjusting solvent ratios to improve yield . Characterization involves - and -NMR in DMSO-d (due to poor solubility in chlorinated solvents) and HRMS for molecular weight confirmation .

Advanced: How does alkyl chain length in N-alkylurea derivatives of this compound influence gelation properties?

Methodological Answer:

Alkyl chain length (n) in N-alkylurea substituents critically modulates gelation. For n ≥ 10, compounds form stable gels in aromatic solvents (e.g., toluene) and polar solvents (DMSO, DMF) due to enhanced hydrophobic interactions and hydrogen bonding. Longer chains (n=20) reduce the minimum gelation concentration (MGC) (e.g., 1.8% w/v in benzyl alcohol) and increase thermal stability (T up to 113°C). Shorter chains (n ≤ 8) fail to gel due to insufficient van der Waals interactions. Experimental validation involves synthesizing homologs (n=3–20), testing in 30+ solvents, and analyzing via FT-IR to confirm hydrogen bonding (C=O and N-H stretching at 1728 and 3335 cm) .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound derivatives?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : -NMR in DMSO-d resolves alkyl/urea protons (δ 1.0–1.5 ppm for CH, δ 6.5–7.5 ppm for aromatic H). -NMR identifies carbonyl (C=O at ~165 ppm) and ester groups (~170 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H] at 264.111 for n=20 derivatives) .

- FT-IR : Confirms hydrogen bonding via shifts in N-H (3268–3335 cm) and C=O (1628–1728 cm) peaks between solution and gel states .

Advanced: How do conflicting data on solvent compatibility arise in gelation studies, and how are they resolved?

Methodological Answer:

Contradictions often stem from solvent purity, concentration thresholds, or kinetic vs. thermodynamic gelation. For example, n=20 derivatives form opaque gels in alcohols but transparent gels in aromatics. To resolve discrepancies, researchers:

- Standardize solvent drying (e.g., molecular sieves for hygroscopic solvents like DMF).

- Conduct concentration sweeps (1–5% w/v) to identify MGC.

- Use rheometry to distinguish metastable gels (shear-thinning behavior) from precipitates .

Advanced: Why do shorter alkyl chains (n < 10) in N-alkylurea derivatives fail to induce gelation?

Methodological Answer:

Shorter chains lack the hydrophobicity needed for intermolecular aggregation. For n=3–8, weak van der Waals forces result in crystallization rather than gelation. This is confirmed via XRD, which shows sharp diffraction peaks for short-chain derivatives (indicative of ordered crystals) versus amorphous patterns for n ≥ 10. Additionally, DSC reveals melting points for n=8 (T ~120°C) but no thermal transitions for n=10–20, supporting a gel-phase transition .

Basic: What safety precautions are critical when handling this compound and its derivatives?

Methodological Answer:

- PPE : N95 masks, nitrile gloves, and goggles to avoid inhalation/contact (irritant; H315/H319/H335 codes) .

- Ventilation : Use fume hoods during synthesis (HCl gas evolution).

- Storage : Keep at 2–8°C in amber vials to prevent photodegradation .

Advanced: How can molecular dynamics (MD) simulations complement experimental studies of gelation mechanisms?

Methodological Answer:

MD simulations model hydrogen bonding networks and alkyl chain packing. For example, simulations of n=20 derivatives predict a 3D fibrillar network stabilized by urea-urea H-bonds (distance ~2.8 Å) and alkyl chain interdigitation. These insights guide experimental design, such as prioritizing n=12–18 chains for solvent-specific gelators. Validation involves comparing simulated Tg/MGC trends with rheology data .

Advanced: What strategies improve reproducibility in gelation studies of this compound derivatives?

Methodological Answer:

- Standardized Protocols : Pre-dry solvents (e.g., activated 4Å molecular sieves).

- Controlled Cooling Rates : Slow cooling (0.5°C/min) ensures uniform gel network formation.

- Batch Testing : Synthesize derivatives in triplicate to assess yield consistency (±5% tolerance) .

Tables for Key Parameters

| Alkyl Chain Length (n) | MGC (% w/v) | T (°C) | Solvent Compatibility |

|---|---|---|---|

| 10 | 1.8 | 79 | Aromatics, DMSO |

| 12 | 1.5 | 92 | Alcohols, DMF |

| 20 | 1.2 | 113 | Cycloalkanes, DMSO, benzyl alcohol |

Data sourced from systematic solvent screening and thermal analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.